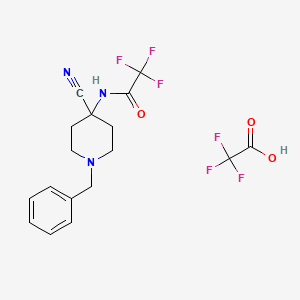

N-(1-benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide; trifluoroacetic acid

Descripción

N-(1-Benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide, formulated with trifluoroacetic acid (TFA), is a structurally complex compound featuring a piperidine core substituted with a benzyl group at position 1 and a cyano group at position 4. The trifluoroacetamide moiety and TFA counterion contribute to its unique physicochemical properties.

Propiedades

IUPAC Name |

N-(1-benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O.C2HF3O2/c16-15(17,18)13(22)20-14(11-19)6-8-21(9-7-14)10-12-4-2-1-3-5-12;3-2(4,5)1(6)7/h1-5H,6-10H2,(H,20,22);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNPKIBJMTWOSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)NC(=O)C(F)(F)F)CC2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F6N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(1-benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide; trifluoroacetic acid is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H17F3N2O

- Molecular Weight : 300.31 g/mol

- CAS Number : 85098-64-2

The compound primarily interacts with various neurotransmitter systems, particularly the dopamine and serotonin pathways. Its structure allows it to act as a selective dopamine reuptake inhibitor, which enhances dopaminergic signaling. This mechanism is crucial for its potential use in treating neurological disorders.

Biological Activity Overview

The biological activities of N-(1-benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide have been evaluated through various assays:

| Activity Type | Methodology | Observations |

|---|---|---|

| Dopamine Reuptake Inhibition | Radiolabeled ligand binding assays | Significant inhibition compared to control compounds |

| Neuroprotective Effects | In vitro neuronal cell cultures | Reduced apoptosis in stressed neurons |

| Antidepressant-like Activity | Behavioral tests in rodent models | Increased locomotor activity and reduced immobility |

Case Studies

-

Neuroprotective Study :

A study investigated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and oxidative damage markers, suggesting its potential as a neuroprotective agent. -

Behavioral Pharmacology :

In a rodent model of depression, administration of N-(1-benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide resulted in behavioral changes indicative of antidepressant effects. The treated animals exhibited increased activity in forced swim tests and reduced anxiety-like behaviors in elevated plus-maze tests. -

Cytotoxicity Assessment :

The compound was assessed for cytotoxic effects against various cancer cell lines using the MTT assay. Results showed selective cytotoxicity towards certain cancer types while sparing normal cells, indicating a potential therapeutic window for cancer treatment.

Aplicaciones Científicas De Investigación

Pharmacological Studies

N-(1-benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide has been investigated for its pharmacological properties. Its structural similarities to known psychoactive compounds suggest potential applications in treating neurological disorders.

Case Study: Inhibition of Receptors

Research has indicated that derivatives of this compound can inhibit various receptors associated with neurological functions. For example, a study demonstrated that certain trifluoroacetamide derivatives showed promising results in inhibiting the vascular endothelial growth factor receptor (VEGFR), which is crucial in cancer therapy .

Synthesis Processes

The synthesis of N-(1-benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide involves several steps that can be optimized for yield and purity.

Synthetic Pathway Overview

- Starting Materials : Benzylpiperidine and trifluoroacetic anhydride.

- Reaction Conditions : The reaction typically occurs under controlled temperature and inert atmosphere to prevent degradation.

- Yield Optimization : Various solvents and catalysts have been tested to improve yield and reduce by-products.

Therapeutic Potential

The compound's unique structure allows it to interact with biological targets effectively. Its trifluoroacetyl group enhances lipophilicity, which can improve cellular uptake.

Case Study: Anticancer Activity

In vitro studies have shown that modifications of N-(1-benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide exhibit cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Summary of Research Findings

Comparación Con Compuestos Similares

Piperidine Derivatives

- Target Compound: The piperidine ring is substituted with a benzyl group (position 1) and a cyano group (position 4).

- N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine Hydrochloride (): Features a fluorinated benzyl group, enhancing lipophilicity and metabolic stability compared to the non-fluorinated benzyl group in the target compound. The hydrochloride counterion may offer different solubility profiles than TFA .

Trifluoromethyl/Acetamide-Containing Compounds

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) (): Shares a trifluoromethyl group but lacks the piperidine core. Its benzamide structure is associated with pesticide activity, suggesting that the trifluoroacetamide in the target compound may confer similar electronic effects for target binding .

- N-(1-([1,1'-biphenyl]-4-yl)-2-(N-methylphenylsulfonamido)ethyl)acetamide (): Contains an acetamide group but differs in backbone (sulfonamido vs. piperidine). The target compound’s trifluoroacetamide may exhibit stronger electron-withdrawing effects, influencing solubility and reactivity .

Heterocyclic Systems

Table 1: Key Property Comparisons

Key Observations:

Basicity: The cyano group in the target compound likely reduces piperidine nitrogen basicity, altering protonation states under physiological conditions .

Solubility : TFA counterions generally enhance solubility in polar solvents but may raise toxicity concerns compared to hydrochloride salts .

Research Implications and Challenges

- Synthetic Complexity: The combination of benzyl, cyano, and trifluoroacetamide groups introduces synthetic challenges, particularly in regioselective functionalization of the piperidine ring.

- Stability: The electron-withdrawing cyano and trifluoroacetamide groups may improve metabolic stability compared to non-fluorinated analogs.

Q & A

Q. What are the recommended synthetic routes for N-(1-benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 1-benzyl-4-cyanopiperidine with trifluoroacetic anhydride (TFAA) under anhydrous conditions. Key steps include:

- Piperidine activation : The secondary amine in 1-benzyl-4-cyanopiperidine reacts with TFAA in dichloromethane at 0–5°C for 1–2 hours.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) removes unreacted reagents.

- Characterization : Confirmation via -NMR (e.g., trifluoromethyl singlet at δ ~2.9–3.1 ppm) and LC-MS (expected [M+H] ~370.3 g/mol) .

Q. How can researchers confirm the purity and structural integrity of trifluoroacetic acid (TFA) in reaction mixtures?

TFA purity is commonly assessed via:

Q. What solvent systems are optimal for dissolving N-(1-benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For biological assays:

- Stock solution preparation : Dissolve in DMSO (10–20 mM), then dilute with PBS (final DMSO <1% to avoid cytotoxicity).

- Crystallization studies : Use ethanol/water mixtures (70:30 v/v) at 4°C .

Advanced Research Questions

Q. How can researchers address contradictory 1H^1H1H-NMR data for trifluoroacetamide derivatives?

Conflicting NMR signals may arise from:

- Dynamic exchange effects : Rotameric states of the trifluoromethyl group can split peaks. Use variable-temperature NMR (25–60°C) to coalesce signals .

- Impurity interference : Residual TFA (δ ~12 ppm in -NMR) may overlap with target signals. Neutralize with NaHCO before analysis .

- Solvent artifacts : Deuterated DMSO may form adducts. Confirm assignments using -NMR (carbonyl C=O at δ ~160–170 ppm) .

Q. What strategies mitigate TFA-induced instability in peptide synthesis involving this compound?

TFA can degrade acid-labile groups (e.g., tert-butoxycarbonyl). Mitigation methods:

Q. How does the electron-withdrawing cyano group in the piperidine ring influence reactivity?

The cyano group:

- Enhances electrophilicity : Facilitates nucleophilic attack at the carbonyl carbon (e.g., in amide bond formation).

- Modulates pKa : The piperidine nitrogen’s basicity decreases (pKa ~6.5 vs. ~10.5 for unsubstituted piperidine), altering protonation states in biological assays.

- Quantitative analysis : Use DFT calculations (B3LYP/6-31G*) to map charge distribution .

Q. What analytical techniques resolve co-elution issues in HPLC purification of this compound?

Co-elution with byproducts (e.g., benzyl chloride derivatives) can be resolved via:

- Mobile phase optimization : Use 0.1% TFA in acetonitrile/water (55:45) to improve peak separation.

- Chiral columns : Employ a Chiralpak AD-H column if enantiomeric impurities are suspected.

- LC-MS/MS : Monitor m/z 370.3 → 228.1 (characteristic fragmentation) .

Methodological Guidelines

Q. Designing stability studies for trifluoroacetamide derivatives under physiological conditions

Q. Computational modeling of trifluoroacetamide-protein interactions

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.